Cas no 1033809-85-6 (7-Hydroxyisoindolin-1-one)
7-Hydroxyisoindolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 2,3-dihydro-7-hydroxy-1H-Isoindol-1-one
- 7-hydroxy-2,3-dihydroisoindol-1-one
- 7-Hydroxyisoindolin-1-one
- 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one
- AK126037
- KB-57403
- SureCN3484978
- 1H-Isoindol-1-one,2,3-dihydro-7-hydroxy-
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- MDL: MFCD18416894
- Inchi: 1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11)
- InChI Key: QZKWUFXTQKCDBI-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1C(NC2)=O
Computed Properties
- Exact Mass: 149.04771
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.362±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (6.3 g/l) (25 º C),
- PSA: 49.33
7-Hydroxyisoindolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199006892-5g |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 95% | 5g |
$2030.10 | 2023-09-04 | |
| Alichem | A199006892-10g |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 95% | 10g |
$2814.00 | 2023-09-04 | |
| Alichem | A199006892-25g |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 95% | 25g |
$4727.52 | 2023-09-04 | |
| TRC | H764655-2.5mg |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H764655-5mg |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H764655-25mg |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 25mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM148282-1g |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 95% | 1g |
$511 | 2021-08-05 | |
| Chemenu | CM148282-5g |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 95% | 5g |
$1328 | 2021-08-05 | |
| Chemenu | CM148282-10g |
7-Hydroxyisoindolin-1-one |
1033809-85-6 | 95% | 10g |
$1861 | 2021-08-05 | |
| Apollo Scientific | OR305306-250mg |
7-Hydroxy-2,3-dihydro-1H-isoindol-1-one |
1033809-85-6 | 250mg |
£420.00 | 2024-05-24 |
7-Hydroxyisoindolin-1-one Suppliers
7-Hydroxyisoindolin-1-one Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 7-Hydroxyisoindolin-1-one
Recent Advances in the Study of 7-Hydroxyisoindolin-1-one (CAS: 1033809-85-6) in Chemical Biology and Pharmaceutical Research
7-Hydroxyisoindolin-1-one (CAS: 1033809-85-6) is a compound of growing interest in chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 7-Hydroxyisoindolin-1-one as a building block for novel kinase inhibitors. The research demonstrated that modifications at the C-7 position of the isoindolinone scaffold significantly enhanced selectivity against specific kinase targets, particularly in cancer cell lines. The compound's unique hydrogen-bonding capabilities, attributed to the hydroxyl group, were identified as critical for target binding affinity.
In the field of neurodegenerative disease research, 7-Hydroxyisoindolin-1-one has shown promise as a modulator of protein aggregation. A recent Nature Communications paper reported its ability to inhibit α-synuclein fibrillation at micromolar concentrations, suggesting potential applications in Parkinson's disease therapeutics. Molecular dynamics simulations revealed that the compound interacts with key residues in the α-synuclein NAC region, preventing the formation of toxic oligomers.
The synthetic accessibility of 7-Hydroxyisoindolin-1-one has been improved through recent methodological advances. A 2024 Organic Letters publication described a novel photocatalytic protocol for its preparation from readily available phthalimide precursors, achieving yields of 85% with excellent atom economy. This green chemistry approach significantly reduces the environmental impact compared to traditional synthetic routes while maintaining high purity standards required for pharmaceutical applications.
Pharmacokinetic studies of 7-Hydroxyisoindolin-1-one derivatives have revealed favorable drug-like properties. Research published in European Journal of Pharmaceutical Sciences demonstrated that methylated analogs exhibit improved blood-brain barrier penetration while maintaining the parent compound's biological activity. These findings open new possibilities for central nervous system-targeted therapies based on this scaffold.
Ongoing clinical investigations are exploring 7-Hydroxyisoindolin-1-one derivatives as potential treatments for inflammatory disorders. Preliminary results from phase I trials indicate good tolerance profiles and predictable linear pharmacokinetics. The compound's dual mechanism of action, involving both COX-2 inhibition and NF-κB pathway modulation, may offer advantages over existing anti-inflammatory agents.
Future research directions for 7-Hydroxyisoindolin-1-one include exploration of its applications in targeted protein degradation and as a warhead in PROTAC design. The compound's ability to form stable interactions with multiple biological targets while maintaining synthetic versatility makes it particularly attractive for these emerging therapeutic modalities. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
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